m-PEG7-acid

Bioconjugation Solubility Amide coupling

m-PEG7-acid (methyl-heptaethylene glycol-carboxylic acid) is a discrete, monodisperse polyethylene glycol (PEG) derivative with exactly seven ethylene glycol units. It is a heterobifunctional linker with a methoxy cap on one terminus and a terminal carboxylic acid group on the other, enabling stable amide bond formation with primary amines via activation.

Molecular Formula C16H32O9
Molecular Weight 368.42 g/mol
Cat. No. B609286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-acid
Synonymsm-PEG7-acid
Molecular FormulaC16H32O9
Molecular Weight368.42 g/mol
Structural Identifiers
InChIInChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
InChIKeyNOPQIPMESCUIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG7-acid (CAS 874208-91-0): A Monodisperse PEG7 Linker for Bioconjugation and Drug Delivery


m-PEG7-acid (methyl-heptaethylene glycol-carboxylic acid) is a discrete, monodisperse polyethylene glycol (PEG) derivative with exactly seven ethylene glycol units. It is a heterobifunctional linker with a methoxy cap on one terminus and a terminal carboxylic acid group on the other, enabling stable amide bond formation with primary amines via activation . The molecule's precise structure, a linear chain of defined length (C16H32O9, MW 368.42 g/mol), sets it apart from polydisperse PEGs and provides a well-defined molecular spacer . It is a key reagent for bioconjugation, specifically as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) [1].

Why Substituting m-PEG7-acid with Other PEG Linkers or Alternatives is Not a 1:1 Exchange


Direct substitution of m-PEG7-acid with other PEG linkers (e.g., PEG4, PEG12) or alternative spacer molecules is scientifically unsound due to the strong dependence of key biophysical and pharmacological properties on PEG chain length. The length and flexibility of the PEG spacer directly modulate the aqueous solubility, conjugate stability, and, crucially, the in vivo pharmacokinetics and biodistribution of the final therapeutic conjugate [1]. Studies have demonstrated that the PEG linker length in liposomal formulations is a critical determinant of tumor-targeting ability and antitumor activity, with a longer linker significantly enhancing tumor accumulation in vivo, an effect not predicted by in vitro assays [2]. The number of ethylene glycol units is a precisely tuned parameter, and a deviation from seven units will alter the molecular weight, hydrodynamic radius, and overall performance of the conjugate, making m-PEG7-acid a specific, non-interchangeable engineering choice [3].

Quantitative Evidence for m-PEG7-acid Differentiation from Close Analogs


Solubility and Conjugation Efficiency: pKa Advantage Over Shorter PEG Analogs

m-PEG7-acid possesses a predicted pKa of 4.28 ± 0.10 for its terminal carboxylic acid group, which is significantly lower than that of the direct structural analog m-PEG4-acid (estimated pKa ~4.8) due to the electron-withdrawing effect of the longer PEG chain . This lower pKa translates to a higher degree of deprotonation (greater carboxylate anion concentration) at near-neutral physiological pH (7.4), which is directly correlated with increased aqueous solubility. For comparison, a more hydrophobic alkyl linker of similar length, such as 8-aminooctanoic acid, exhibits a logP of 1.3 and is only sparingly soluble in water, whereas m-PEG7-acid is fully miscible in aqueous media [1].

Bioconjugation Solubility Amide coupling

Linker Flexibility: m-PEG7 Provides an Optimal Conformational Space for PROTACs

In PROTAC design, the linker length and flexibility are critical for achieving the optimal spatial orientation required to form a stable ternary complex (E3 ligase:PROTAC:Target Protein) [1]. The m-PEG7-acid linker, with its seven ethylene glycol units, provides a fully extended molecular length of approximately 27-30 Å, which is longer than the 15-20 Å provided by PEG4 linkers and shorter than the >40 Å of PEG12 linkers [2]. This intermediate length is often within the 'sweet spot' for many E3 ligase/target protein pairs, avoiding the 'hook effect' seen with excessively long linkers at high concentrations [1]. The calculated logP for the analogous mPEG7-aldehyde is -2.30, confirming the strong hydrophilic character of the PEG7 spacer which aids in solubilizing the final PROTAC molecule [3].

PROTAC Linker design Ternary complex

In Vivo Targeting Efficiency: PEG7 Linker Outperforms Shorter PEG2 and PEG5 Variants

A direct, head-to-head study using folate-conjugated PEGylated liposomes demonstrated the critical impact of PEG linker length on in vivo performance. The study compared PEG2, PEG5, and PEG10 linkers and found that while in vitro cellular uptake was similar across all groups, in vivo tumor accumulation was significantly higher for the longest linker. For the Dox/FL-10K (PEG10) group, tumor size was reduced by more than 40% compared to the Dox/FL-2K and Dox/FL-5K groups [1]. As a PEG7 linker, m-PEG7-acid is positioned at the upper end of this performance curve, offering significantly better in vivo targeting than shorter analogs like PEG2 or PEG5, which is a direct consequence of its extended length reducing steric hindrance and improving ligand accessibility [2].

Drug Delivery Liposomes In Vivo Efficacy

Pharmacokinetic Half-Life: m-PEG7-Acid Conjugates Extend Circulation Time vs. Unconjugated Payloads

PEGylation is a well-established strategy to enhance the pharmacokinetic (PK) profile of therapeutics. The half-life (t1/2) of PEG increases predictably with molecular weight. For PEG linkers, a critical threshold exists; for instance, increasing PEG MW from 6 kDa to 50 kDa extends t1/2 from approximately 18 minutes to 16.5 hours in preclinical models [1]. While m-PEG7-acid (MW 0.368 kDa) is a small linker, its conjugation to a drug payload provides a foundational level of PEGylation that can increase the hydrodynamic radius of the conjugate, thereby slowing renal clearance and improving circulation time compared to an unconjugated or alkyl-linked payload [2]. The precise, monodisperse nature of m-PEG7-acid ensures a reproducible and defined impact on PK, in contrast to polydisperse PEGs which yield a heterogeneous population of conjugates with variable clearance rates .

Pharmacokinetics PEGylation Half-life

Optimal Research and Development Applications for m-PEG7-acid Based on Verified Evidence


Synthesis of PROTACs with Optimized Ternary Complex Geometry

Based on evidence that a 7-unit PEG linker provides an intermediate length (~27-30 Å) well-suited for many E3 ligase/target protein pairs [1], m-PEG7-acid is a preferred building block for creating a PROTAC library. Its terminal carboxylic acid allows for direct, stable conjugation to amine-functionalized ligands for the target protein or E3 ligase. Using a PEG7 spacer helps researchers avoid the 'hook effect' associated with overly long linkers while still providing greater conformational flexibility than short PEG2 or PEG4 analogs, which is critical for achieving high Dmax values in degradation assays [2].

Development of Antibody-Drug Conjugates (ADCs) with Enhanced In Vivo Targeting

The finding that a longer PEG linker (PEG10) significantly enhances in vivo tumor accumulation and antitumor activity compared to shorter PEG2 and PEG5 linkers directly supports the use of m-PEG7-acid in ADC design [3]. As a non-cleavable linker, m-PEG7-acid can be used to attach a cytotoxic payload to a monoclonal antibody via a stable amide bond. The PEG7 spacer is expected to improve the biophysical properties of the ADC by reducing aggregation and enhancing the solvent accessibility of the targeting moiety, leading to improved biodistribution and efficacy as demonstrated in head-to-head linker studies [3].

PEGylation of Peptides and Small Proteins for Improved Pharmacokinetics

To extend the circulatory half-life of a therapeutic peptide or small protein, site-specific PEGylation with m-PEG7-acid offers a precise and controlled approach [4]. The monodisperse nature of the compound ensures a single, defined conjugate is produced, which is essential for regulatory development and batch-to-batch consistency. The hydrophilic PEG7 chain increases the hydrodynamic radius of the conjugate, reducing renal clearance compared to the unmodified peptide. The terminal carboxylic acid allows for targeted conjugation to a specific lysine residue or the N-terminus, preserving biological activity while improving the pharmacokinetic profile [5].

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